molecular formula C15H17N5O3 B11608004 Methyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11608004
M. Wt: 315.33 g/mol
InChI Key: UFLQLWWCUZMUNE-UHFFFAOYSA-N
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Description

METHYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound belonging to the tetrazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrazole ring fused with a pyrimidine ring, which is further substituted with an ethoxyphenyl group and a methyl ester group.

Preparation Methods

The synthesis of METHYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multicomponent reaction. One common method is the Biginelli reaction, which involves the condensation of an aromatic aldehyde, ethyl acetoacetate, and 5-aminotetrazole in the presence of an acid catalyst such as p-toluenesulfonic acid (pTSA) under reflux conditions . This reaction is efficient and yields the desired product in good to excellent yields.

Chemical Reactions Analysis

METHYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the tetrazole ring, using reagents like alkyl halides or acyl chlorides.

    Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new heterocyclic derivatives.

Scientific Research Applications

METHYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological ligands, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and antimicrobial activity .

Comparison with Similar Compounds

Similar compounds to METHYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other tetrazolopyrimidine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

methyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H17N5O3/c1-4-23-11-8-6-5-7-10(11)13-12(14(21)22-3)9(2)16-15-17-18-19-20(13)15/h5-8,13H,4H2,1-3H3,(H,16,17,19)

InChI Key

UFLQLWWCUZMUNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC3=NN=NN23)C)C(=O)OC

Origin of Product

United States

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